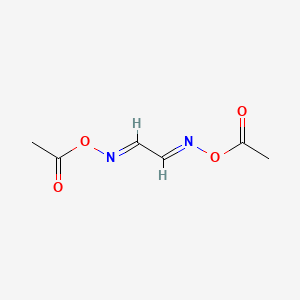
1,1-Difluoro-2,2-dibromoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2,2-dibromoethane is a halogenated hydrocarbon with the molecular formula C₂H₂Br₂F₂. It is a colorless liquid with a boiling point of 108.7°C at 760 mmHg and a density of 2.248 g/cm³
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2,2-dibromoethane can be synthesized through the halogenation of ethylene derivatives. One common method involves the dehydrohalogenation of 1,1-difluoro-1,2-dibromoethane using an aqueous solution of potassium hydroxide (15-30%) under stirring conditions, with simultaneous distillation of the formed product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced distillation techniques to separate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Difluoro-2,2-dibromoethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes or alkynes.
Addition Reactions: It can add to unsaturated compounds, forming more complex halogenated derivatives.
Common Reagents and Conditions:
Potassium Hydroxide (KOH): Used in dehydrohalogenation reactions.
Nucleophiles: Such as sodium iodide (NaI) for substitution reactions.
Catalysts: Various catalysts can be employed to enhance reaction rates and selectivity.
Major Products:
Alkenes and Alkynes: Formed through elimination reactions.
Substituted Halogenated Compounds: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2,2-dibromoethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine and bromine atoms into molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1-difluoro-2,2-dibromoethane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects. The pathways involved often include halogenation and dehalogenation reactions, which can modify the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-1,1-difluoroethane: Another halogenated ethane derivative with similar properties but different substitution patterns.
1,1,2,2-Tetrabromoethane: A compound with four bromine atoms, used in similar applications but with different reactivity and properties.
Uniqueness: 1,1-Difluoro-2,2-dibromoethane is unique due to its specific combination of fluorine and bromine atoms, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise halogenation patterns and specific reactivity profiles.
Eigenschaften
IUPAC Name |
1,1-dibromo-2,2-difluoroethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2F2/c3-1(4)2(5)6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFKOKIVSXXVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465100 |
Source


|
| Record name | 1,1-Difluoro-2,2-dibromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-19-3 |
Source


|
| Record name | 1,1-Difluoro-2,2-dibromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



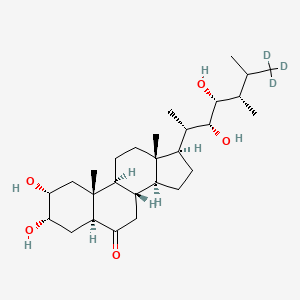
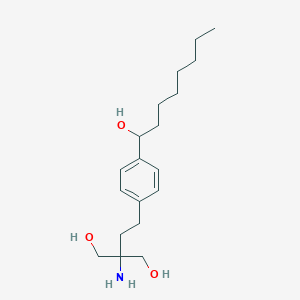
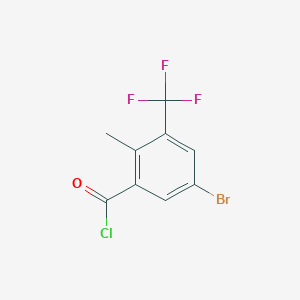
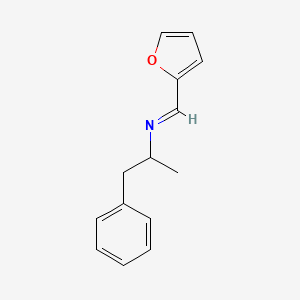
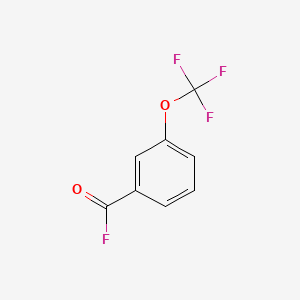
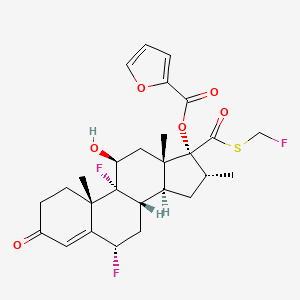
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
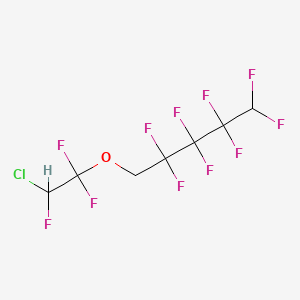
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)

